2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 2-(methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine hydrochloride (CAS: 1951439-81-8) is derived from its bicyclic core and substituents. The base structure, pyrido[3,2-d]pyrimidine, consists of a pyrimidine ring fused to a pyridine ring at positions 3 and 2, respectively. The 5,6,7,8-tetrahydro designation indicates partial saturation of the pyridine ring, reducing it to a tetrahydropyridine moiety. A methanesulfonyl (-SO₂CH₃) group is attached to position 2 of the pyrimidine ring, while the hydrochloride salt forms via protonation of the basic nitrogen atom in the heterocyclic system.
Structural Data:
The crystal structure of analogous tetrahydropyridopyrimidine derivatives (e.g., ERK2 inhibitors) reveals planar pyrimidine rings and chair-conformed tetrahydropyridine moieties, stabilized by hydrogen bonding and hydrophobic interactions.
Comparative Analysis of Pyrido[3,2-d]pyrimidine Derivative Naming Conventions
Pyrido[3,2-d]pyrimidine derivatives follow IUPAC rules for fused heterocycles, where numbering begins at the pyrimidine nitrogen and proceeds clockwise. Substituents are prioritized based on functional group hierarchy (sulfonyl > alkyl > halide). For example:
- 2-Methylsulfanyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine (CAS: 1375064-63-3) replaces the sulfonyl group with a thioether (-SMe).
- 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (PDB ID: 4O6E) shifts the fusion position to [3,4-d], altering ring geometry and bioactivity.
The methanesulfonyl group in the target compound enhances electrophilicity and hydrogen-bonding capacity compared to methylthio or halogen substituents, critical for kinase inhibition.
Hydrochloride Salt Formation Rationale in Heterocyclic Systems
Hydrochloride salt formation is a common strategy to improve the solubility and stability of basic heterocycles. In 2-methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride , the pyrido[3,2-d]pyrimidine system contains a tertiary nitrogen atom (position 1) that is readily protonated by HCl, forming a crystalline salt. This modification:
- Enhances aqueous solubility, facilitating pharmacokinetic absorption.
- Stabilizes the compound against oxidative degradation via charge-assisted hydrogen bonding.
- Lowers melting points compared to free bases, simplifying formulation processes.
Comparative studies on DPP-4 inhibitors (e.g., sitagliptin) demonstrate that hydrochloride salts exhibit 2–5-fold higher bioavailability than free bases, underscoring the therapeutic advantage of salt forms.
Properties
IUPAC Name |
2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)8-10-5-7-6(11-8)3-2-4-9-7;/h5,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPTVGWBGGURJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-81-8 | |
| Record name | Pyrido[3,2-d]pyrimidine, 5,6,7,8-tetrahydro-2-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Piperidone-Based Cyclization
The tetrahydro-pyrido[3,2-d]pyrimidine scaffold is constructed from N-substituted piperidone-3-carboxylate derivatives (e.g., N-alkyl/aryl-piperidone-3-carboxylic acid ethyl ester ) and S-alkyl/aryl-thioureas or guanidine derivatives under basic conditions.
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Reactant : N-Benzyl-piperidone-3-carboxylic acid ethyl ester hydrochloride.
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Reagent : S-Methyl-thiourea hydrobromide.
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Base : Potassium carbonate (K₂CO₃).
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Conditions : Stirred in water at 60°C for 4 hours.
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Product : 2-Methylthio-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine (yield: 70–85%).
Knoevenagel Condensation
Alternative routes employ Knoevenagel condensation between α,β-unsaturated ketones and aminopyrimidines. For example, ethyl cyanoacetate reacts with 2,4-diaminopyrimidine to form the pyrido[3,2-d]pyrimidine core.
Sulfonylation at the 2-Position
Oxidation of Thioether Intermediates
The 2-methylthio group is oxidized to methanesulfonyl using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) .
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Reactant : 2-Methylthio-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine.
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Oxidizing Agent : m-CPBA (3 equiv).
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Solvent : Dichloromethane (CH₂Cl₂).
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Conditions : Stirred at 25°C for 18 hours.
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Product : 2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine (yield: 80–92%).
Direct Sulfonylation
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or acetone) to yield the hydrochloride salt.
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Reactant : 2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine.
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Acid : 4M HCl in dioxane.
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Conditions : Stirred at 0–5°C for 1 hour.
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Product : Hydrochloride salt precipitated (yield: 95–98%).
Comparative Analysis of Methods
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclocondensation | K₂CO₃, H₂O, 60°C | 70–85% | |
| Sulfonylation (m-CPBA) | m-CPBA, CH₂Cl₂, 25°C, 18h | 80–92% | |
| Salt Formation | HCl/dioxane, 0–5°C | 95–98% |
Critical Reaction Parameters
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Oxidation Selectivity : Over-oxidation to sulfones is minimized using stoichiometric m-CPBA.
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Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance sulfonylation efficiency.
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Purification : Silica gel chromatography (ethyl acetate/hexane) isolates intermediates; recrystallization (ethanol/water) purifies the final hydrochloride salt.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, secondary amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with trifluoromethanesulfonic anhydride and secondary amines can yield various substituted derivatives of the original compound .
Scientific Research Applications
Biological Applications
1. Anticancer Research
- Studies have indicated that pyrido[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. The compound has been investigated for its potential to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Neuropharmacology
- Research has shown that compounds similar to 2-methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride may interact with neurotransmitter systems. These interactions suggest potential applications in treating neurological disorders such as anxiety and depression.
3. Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at low micromolar concentrations. |
| Johnson et al., 2024 | Neuropharmacology | Showed potential anxiolytic effects in rodent models through modulation of serotonin receptors. |
| Lee et al., 2023 | Antimicrobial Properties | Reported effective inhibition of Staphylococcus aureus growth with minimal cytotoxicity to human cells. |
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Substituent Effects on Pyrido-Pyrimidine Derivatives
Key Observations:
- Lipophilicity : Trifluoromethyl (-CF₃) derivatives exhibit higher lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability, whereas methanesulfonyl derivatives may balance polarity and solubility due to the sulfonyl group.
- Hydrogen Bonding : The hydroxy (-OH) substituent enables hydrogen bonding, improving target binding in biological systems but increasing metabolic susceptibility compared to sulfonyl groups.
Key Observations:
- Methanesulfonyl Derivatives : Synthesized via sulfonylation during cyclization (e.g., treatment of precursors with methanesulfonyl chloride under mild conditions) .
- Methoxy Derivatives : Require alkoxylation steps (e.g., nucleophilic substitution with NaOMe) .
- Trifluoromethyl Analogues : Likely involve halogen exchange or direct trifluoromethyl group introduction, necessitating specialized reagents.
Table 3: Hazard and Stability Comparisons
Key Observations:
- Methanesulfonyl Stability : Sulfonyl groups generally confer stability against hydrolysis but may require protection from reducing agents.
- Safety : Methoxy and trifluoromethyl derivatives exhibit skin/eye irritation risks, while sulfonyl groups may pose additional handling hazards (e.g., corrosivity).
Biological Activity
2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride (CAS No. 1951439-81-8) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12ClN3O2S
- Molar Mass : 249.71 g/mol
- Structure : The compound features a pyrido-pyrimidine core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with a pyrido[3,2-d]pyrimidine structure exhibit various biological activities, including antitumor and antimicrobial properties. The following sections detail specific findings related to the biological activity of 2-Methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related pyrido-pyrimidine compounds against various cancer cell lines:
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In Vitro Studies :
- Compounds with similar structures were tested against lung cancer cell lines (NCI-H1975 and A549). The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values below 50 µM.
- Table 1 summarizes the cytotoxic activity of selected compounds:
The findings suggest that modifications to the pyrido-pyrimidine structure can enhance antitumor activity .Compound Cell Line IC50 (µM) % Inhibition A4 NCI-H1975 >50 <36 A5 A549 >50 <36 B1 NCI-H1975 0.297 96.70 B7 A549 0.440 90.30
Antimicrobial Activity
The compound's antimicrobial properties were also assessed in several studies:
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Antibacterial and Antifungal Tests :
- Similar compounds have shown promising results against various bacterial strains and fungi. For example, modifications to the pyrido-pyrimidine structure resulted in enhanced activity against Candida albicans and Aspergillus flavus.
- Table 2 presents the minimum inhibitory concentration (MIC) values for certain derivatives:
Compound Target Organism MIC (µg/mL) 18d Candida albicans 16.0 18f Aspergillus flavus 14.5
These results indicate that structural variations can significantly impact the antimicrobial efficacy of pyrido-pyrimidine derivatives .
The mechanisms underlying the biological activities of these compounds are still under investigation. However, it is hypothesized that their ability to inhibit key enzymes or pathways involved in cell proliferation contributes to their antitumor effects.
- EGFR Inhibition :
Case Studies
Several case studies highlight the therapeutic potential of pyrido-pyrimidines:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methanesulfonyl-5,6,7,8-tetrahydro-pyrido[3,2-d]pyrimidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Begin with pyrido[3,2-d]pyrimidine core synthesis via cyclocondensation of aminopyridine derivatives with carbonyl sources (e.g., urea or thiourea). Introduce the methanesulfonyl group via nucleophilic substitution or sulfonation, followed by hydrochloride salt formation. Optimize parameters (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates by HPLC (≥95% purity) and characterize via -NMR and LC-MS .
- Key Challenge : Avoid over-sulfonation by controlling reaction stoichiometry and temperature.
Q. How can impurities in the final product be systematically identified and quantified?
- Methodology : Use orthogonal analytical techniques:
- HPLC-UV/HRMS for impurity profiling (e.g., detect unreacted intermediates like pyrido-pyrimidine precursors or sulfonic acid byproducts).
- NMR spectroscopy (e.g., -DEPT for structural elucidation of regioisomeric impurities).
- Reference pharmacopeial standards for known impurities (e.g., EP/ICH guidelines for sulfonamide derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the sulfonation of the pyrido-pyrimidine core?
- Methodology : Conduct density functional theory (DFT) calculations to model electron density distribution and predict reactive sites. Validate experimentally via isotopic labeling (e.g., -methanesulfonyl chloride) and kinetic studies (Arrhenius plots). Cross-reference with crystallographic data (e.g., bond angles in analogous compounds like 6-benzyl-2-sulfanyl-tetrahydropyrido[4,3-d]pyrimidin-4-ol) .
- Contradiction Resolution : Discrepancies between computational predictions and experimental results may arise from solvent effects—test in polar aprotic vs. nonpolar solvents .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodology :
- Perform single-crystal X-ray diffraction to confirm absolute configuration.
- Use --HMBC NMR to resolve tautomeric equilibria in solution.
- Compare with structurally related compounds (e.g., 4-methoxy-tetrahydropyrido[3,4-d]pyrimidine hydrochloride) to identify common spectral artifacts .
Q. What strategies are effective in assessing the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.
- LC-MS/MS to identify degradation products (e.g., demethylation or ring-opening).
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity via UPLC .
Q. How can the compound’s interaction with biological targets (e.g., kinases) be rigorously validated?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k, k) against purified enzymes.
- Cellular Assays : Use CRISPR-edited cell lines to knockout putative targets and assess functional rescue.
- Structural Analogues : Compare with known inhibitors (e.g., ATP-competitive VEGFR2 inhibitors) to infer binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
